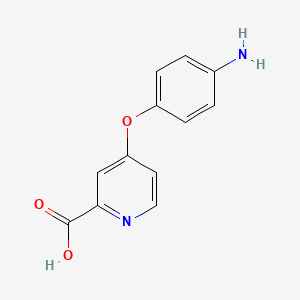

4-(4-Aminophenoxy)picolinic acid

Overview

Description

4-(4-Aminophenoxy)picolinic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It is known for its potential therapeutic and industrial applications. This compound is a derivative of picolinic acid, featuring an aminophenoxy group attached to the picolinic acid core.

Mechanism of Action

Target of Action

The primary target of 4-(4-Aminophenoxy)picolinic acid is the MET protein . This protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration . The compound was designed based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .

Mode of Action

This compound interacts with its target, the MET protein, by forming key hydrogen bonds . This interaction changes the structure of the MET protein, disrupting its ability to bind with zinc, thereby inhibiting its function .

Biochemical Pathways

The compound affects the MET protein pathway, which is involved in various cellular processes, including cell survival, growth, and migration . By inhibiting the MET protein, the compound disrupts these processes, leading to antiproliferative activity against cancer cells .

Pharmacokinetics

The compound is soluble in dmso and methanol , which suggests it may have good bioavailability.

Result of Action

The compound exhibits moderate to excellent antiproliferative activity against different cell lines, including A549, HeLa, and MCF-7 . It induces apoptosis of A549 cells in a dose-dependent manner and blocks the cells mainly in the G0/G1 phase .

Biochemical Analysis

Biochemical Properties

4-(4-Aminophenoxy)picolinic acid interacts with various biomolecules in biochemical reactions. It has been found to be involved in the synthesis of sorafenib analogs, which are known for their antitumor activity

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of sorafenib analogs. These analogs have shown moderate to excellent antiproliferative activity against different cell lines, including A549, HeLa, and MCF-7

Molecular Mechanism

It is known to be involved in the synthesis of sorafenib analogs, which have shown antitumor activity . These analogs have been found to form key hydrogen bonds to c-Met kinase, a protein involved in cell growth and proliferation

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, related compounds such as picolinic acid have shown promising antiviral activity against SARS-CoV-2 and Influenza A Virus in preclinical animal models

Metabolic Pathways

It is known that picolinic acid, a related compound, is a byproduct of tryptophan metabolism

Preparation Methods

The synthesis of 4-(4-Aminophenoxy)picolinic acid typically involves the reaction of 4-aminophenol with picolinic acid derivatives under specific conditions. One common synthetic route includes the use of a coupling reagent to facilitate the formation of the aminophenoxy linkage . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

4-(4-Aminophenoxy)picolinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Aminophenoxy)picolinic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Comparison with Similar Compounds

4-(4-Aminophenoxy)picolinic acid can be compared with other picolinic acid derivatives such as:

Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position.

Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.

Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

The uniqueness of this compound lies in its aminophenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(4-Aminophenoxy)picolinic acid (CAS No. 1012058-77-3) is a chemical compound with significant biological activity, particularly in the context of cancer research and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse sources and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

- Solubility : Soluble in DMSO and methanol

The compound features an aminophenoxy group attached to a picolinic acid moiety, which contributes to its unique biological activities.

This compound primarily targets the MET protein , which plays a crucial role in cellular processes such as survival, growth, and migration. The compound interacts with MET through hydrogen bonding, influencing various biochemical pathways involved in tumor progression and metastasis.

Biochemical Pathways

The compound is involved in the synthesis of sorafenib analogs, known for their antitumor activity. It has demonstrated moderate to excellent antiproliferative effects against several cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

These findings suggest that this compound may serve as a precursor for developing new anticancer agents.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 15 | |

| HeLa | 10 | |

| MCF-7 | 12 |

These results highlight the compound's potential as a therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. While specific data on its metabolism are sparse, related compounds have shown promising results in terms of bioavailability and systemic distribution, suggesting that this compound may also possess similar attributes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 4-aminophenol with derivatives of picolinic acid. The process can be facilitated using coupling reagents to form the desired aminophenoxy linkage. The compound can undergo various chemical reactions such as oxidation and reduction, leading to different derivatives that may enhance its biological activity.

Properties

IUPAC Name |

4-(4-aminophenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHAPVOOPOBNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733009 | |

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012058-77-3 | |

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.